![molecular formula C11H16O B14639503 2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one CAS No. 56856-75-8](/img/structure/B14639503.png)
2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethylbicyclo[321]oct-3-en-6-one is an organic compound with a unique bicyclic structure It is characterized by its three-dimensional framework, which includes a bicyclo[321]octane core with three methyl groups and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The ketone group can participate in hydrogen bonding and other interactions, further modulating its activity .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dimethylbicyclo[3.2.1]oct-3-en-6-one: Similar bicyclic structure but with different methyl group positions.
3,7,7-Trimethylbicyclo[4.1.1]oct-3-en-2-one: Different ring system but similar functional groups.
1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione: Contains additional functional groups and different substitution pattern.
Uniqueness
2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
56856-75-8 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
2,2,4-trimethylbicyclo[3.2.1]oct-3-en-6-one |
InChI |
InChI=1S/C11H16O/c1-7-6-11(2,3)8-4-9(7)10(12)5-8/h6,8-9H,4-5H2,1-3H3 |
Clave InChI |
MCWIRCIEVJVCEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C2CC1C(=O)C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




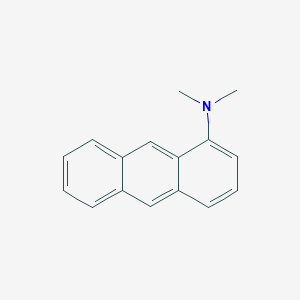
![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)
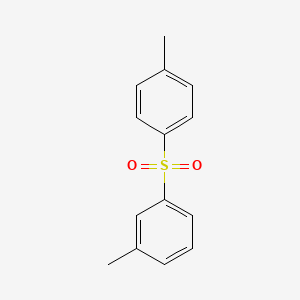
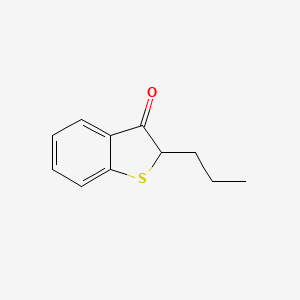

![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)
![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)

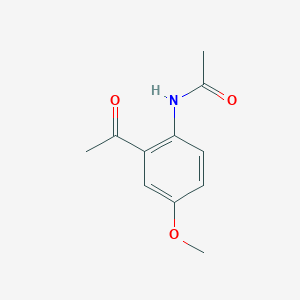
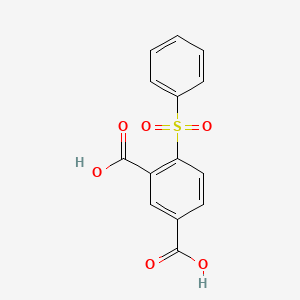
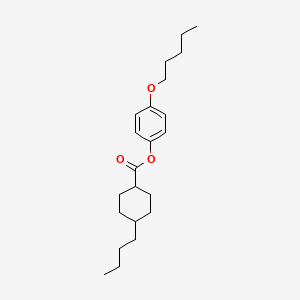
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
